(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide
Descripción
Propiedades
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-13-5-3-4-12(10-13)6-8-16(23)18-11-15-20-19-14-7-9-17(25-2)21-22(14)15/h3-10H,11H2,1-2H3,(H,18,23)/b8-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOCZKUBXIXJOV-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C=CC3=CC(=CC=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CC(=CC=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is a derivative of triazolo-pyridazine, a class known for various pharmacological effects including anticancer, antimicrobial, and enzyme inhibition properties.
Structure and Properties
The compound's structure includes a triazole ring fused with a pyridazine moiety, which is essential for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C15H16N4O3 |
| Molecular Weight | 288.31 g/mol |
| CAS Number | 1322604-60-3 |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity Overview
Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit significant biological activities. The specific compound has shown promise in several areas:
-
Anticancer Activity
- In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds derived from the same core structure have shown IC50 values as low as 0.15 μM against MCF-7 cells .
- Enzyme Inhibition
- Mechanism of Action
Case Studies
Several studies have focused on the biological evaluation of triazolo[4,3-b]pyridazine derivatives:
- Study 1 : A series of derivatives were synthesized and tested for their cytotoxicity against 60 different cancer cell lines. Among them, one derivative showed a mean growth inhibition percentage (GI%) of 55.84% at a concentration of 10 μM .
- Study 2 : Another research explored the effects of these compounds on breast cancer cell lines (MCF-7). The findings indicated that one derivative caused a 29.61-fold increase in apoptosis compared to control groups .
Summary Table of Biological Activities
Comparación Con Compuestos Similares
Pyridine vs. Pyridazine Derivatives
- Compound 11g (N-[3-(1-Allyl-1H-[1,2,3]triazol-4-ylmethoxy)pyridin-2-yl]-3-phenyl-acrylamide): Replaces the pyridazine core with a pyridine ring. Activity differences may arise from reduced π-π stacking or hydrogen bonding .
- Compound 3512 (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide: Features an oxazolone core instead of triazolopyridazine. The oxazolone’s electrophilic carbonyl may confer reactivity absent in the triazolopyridazine system, influencing covalent binding or metabolic pathways .
Triazole-Containing Analogues
- Compound 194 (N-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide): Shares a triazole-fused heterocycle but lacks the pyridazine ring. The dihydro-triazolopyrazine system may exhibit distinct redox properties or tautomerism, affecting target engagement .
Substituent Effects on Bioactivity
Methoxy Positioning
- The 3-methoxyphenyl group in the target compound contrasts with Compound 3f (N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide), which has a 2-methoxy-4-morpholinophenyl group. The morpholino substituent in 3f enhances solubility and may facilitate interactions with polar binding pockets, whereas the 3-methoxy group in the target compound could favor hydrophobic interactions .
Nitro vs. Methoxy Substitutions
- Evidence from nitroimidazole and nitrofuryl derivatives (e.g., 4b, 4f, 4g ) shows nitro groups enhance antimycobacterial activity, while methoxy groups in the target compound may prioritize metabolic stability over direct antimicrobial effects .
Physicochemical Properties
Critical Micelle Concentration (CMC)
- Quaternary ammonium analogs like BAC-C12 exhibit CMC values of 0.4–8.3 mM, suggesting that polar substituents in the target compound could reduce aggregation, improving bioavailability .
Solubility and LogP
Comparative Data Table
Research Implications
The target compound’s triazolopyridazine core and (Z)-acrylamide configuration distinguish it from pyridine- or oxazolone-based analogs. Methoxy groups likely balance lipophilicity and metabolic stability, making it a candidate for further optimization in drug discovery. Comparative studies with morpholino- or nitro-substituted analogs could refine target selectivity and pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
